Triptorelin (free acid)
CAS No.:
Cat. No.: VC16489388
Molecular Formula: C64H81N17O14
Molecular Weight: 1312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C64H81N17O14 |
|---|---|
| Molecular Weight | 1312.4 g/mol |
| IUPAC Name | 2-[[1-[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
| Standard InChI | InChI=1S/C64H81N17O14/c1-34(2)23-46(56(88)74-45(13-7-21-68-64(65)66)63(95)81-22-8-14-52(81)62(94)71-31-54(85)86)75-58(90)48(25-36-28-69-42-11-5-3-9-40(36)42)77-57(89)47(24-35-15-17-39(83)18-16-35)76-61(93)51(32-82)80-59(91)49(26-37-29-70-43-12-6-4-10-41(37)43)78-60(92)50(27-38-30-67-33-72-38)79-55(87)44-19-20-53(84)73-44/h3-6,9-12,15-18,28-30,33-34,44-52,69-70,82-83H,7-8,13-14,19-27,31-32H2,1-2H3,(H,67,72)(H,71,94)(H,73,84)(H,74,88)(H,75,90)(H,76,93)(H,77,89)(H,78,92)(H,79,87)(H,80,91)(H,85,86)(H4,65,66,68) |
| Standard InChI Key | JSQHWNVOAZRTBZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Introduction
Chemical and Structural Characteristics of Triptorelin (Free Acid)
Molecular Architecture
Triptorelin (free acid) is a linear decapeptide comprising ten amino acids with the sequence pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-OH . The absence of a counterion in its free acid form impacts solubility and stability compared to salt formulations. Key structural features include:
-
Pyroglutamic acid at the N-terminal, which confers resistance to enzymatic degradation.
-
D-tryptophan substitution at position 6, enhancing receptor binding affinity and prolonging biological activity.
-
C-terminal glycine in free acid form, distinguishing it from amidated analogs .
Table 1: Physicochemical Properties of Triptorelin (Free Acid)
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 1312.4 g/mol | |
| Solubility | Freely soluble in water | |
| Optical Rotation () | -66° to -72° (c = 1% in acetic acid) | |
| pKa | 6.8 (imidazole), 10.1 (guanidine) |
The free acid’s aqueous solubility (>100 mg/mL) facilitates formulation into injectable depots, while its optical rotation reflects chiral purity, critical for bioactivity .
Mechanism of Action and Pharmacodynamics
GnRH Receptor Agonism
Triptorelin (free acid) binds to pituitary GnRH receptors with 13-fold higher affinity than endogenous GnRH, triggering an initial gonadotropin surge (days 1–7) followed by receptor desensitization and hormonal suppression (days 14–28) . This biphasic effect underpins its therapeutic utility:
-
Acute Phase: Transient LH/FSH release increases testosterone in men and estradiol in women.
-
Chronic Phase: Sustained receptor downregulation reduces gonadotropins to castration levels () .
Table 2: Hormonal Response to Triptorelin (Free Acid) in Prostate Cancer Patients
| Parameter | Day 28 | Day 56 | Day 84 |
|---|---|---|---|
| Testosterone <0.5 ng/mL | 98.2% | 97.5% | 96.8% |
| LH Reduction | 92.4% | 94.1% | 95.3% |
| FSH Reduction | 88.7% | 90.2% | 91.5% |
Pharmacokinetics and Formulation Considerations
Absorption and Distribution
As a peptide, triptorelin (free acid) undergoes rapid proteolytic degradation in the gastrointestinal tract, necessitating parenteral administration . Intramuscular or subcutaneous injection of sustained-release microspheres achieves steady-state plasma concentrations within 24–48 hours . Key pharmacokinetic parameters include:
-
Volume of Distribution: 30–33 L (indicative of moderate tissue penetration) .
-
Half-Life: 5–7 hours (free acid) vs. 21–28 days (pamoate salt) .
-
Clearance: 211.9 mL/min, primarily renal (60%) and hepatic (40%) .
Sustained-Release Formulations
To overcome the short half-life of the free acid, biodegradable polymers like PLGA (poly-lactide-co-glycolide) encapsulate triptorelin, enabling 1-, 3-, and 6-month dosing intervals . A 2024 Chinese trial demonstrated that three monthly injections maintained castration-level testosterone () in 96.8% of prostate cancer patients at day 84 .
Clinical Applications and Efficacy Data
Prostate Cancer
Triptorelin (free acid) is a first-line agent for androgen deprivation therapy (ADT) in advanced prostate cancer. A multicenter study (n=120) reported:
-
PSA Response: reduction in prostate-specific antigen (PSA) in 84% of patients by day 28 .
-
Survival Outcomes: Median progression-free survival (PFS) of 16.4 months in metastatic disease .
Central Precocious Puberty (CPP)
In pediatric CPP, triptorelin (free acid) suppresses premature gonadotropin secretion, delaying pubertal progression. Dosing regimens (e.g., 3.75 mg/month) normalize growth velocity and bone age advancement in >90% of cases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume